1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

CAS No.: 914306-50-6

Cat. No.: VC2703067

Molecular Formula: C21H24N2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914306-50-6 |

|---|---|

| Molecular Formula | C21H24N2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole |

| Standard InChI | InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 |

| Standard InChI Key | DGCQHTACQZUATF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 |

Introduction

Chemical Structure and Identification

Basic Identification

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 914306-50-6 |

| Molecular Formula | C₂₁H₂₄N₂ |

| Molecular Weight | 304.43 g/mol |

| IUPAC Name | 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole |

| InChI | InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 |

| InChI Key | DGCQHTACQZUATF-UHFFFAOYSA-N |

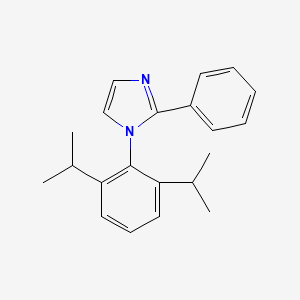

The compound features a central imidazole ring with a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a phenyl group at position 2 . This structure provides unique steric and electronic properties that are valuable in various applications.

Structural Features

The structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole consists of:

-

An imidazole ring core: A five-membered heterocyclic ring containing two nitrogen atoms

-

A 2,6-diisopropylphenyl group attached to the N-1 position of the imidazole

-

A phenyl group attached to the C-2 position of the imidazole

The bulky 2,6-diisopropylphenyl group creates significant steric hindrance around the nitrogen atom, which affects the compound's reactivity and its ability to function as a ligand in metal complexes.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole are as follows:

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline solid | |

| Boiling Point | 454.5°C at 760 mmHg | |

| Purity (Commercial) | 95-98% | |

| Storage Conditions | Sealed, dry, room temperature |

Chemical Properties

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole demonstrates several key chemical properties:

-

Ligand behavior: The compound serves as an excellent ligand for transition metals due to the electron-donating capabilities of the imidazole nitrogen.

-

Steric effects: The bulky 2,6-diisopropylphenyl group creates steric hindrance that can influence the coordination geometry when the compound acts as a ligand.

-

Reactivity: The compound can participate in various reactions including:

-

Coordination with metals to form complexes

-

Oxidation reactions with oxidizing agents

-

Reduction reactions with reducing agents

-

Substitution reactions involving the phenyl or diisopropylphenyl groups

-

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole typically involves the reaction of 2,6-diisopropylaniline with phenylglyoxal or similar precursors under controlled conditions. The reaction generally proceeds through the following steps:

-

Reaction of 2,6-diisopropylaniline with phenylglyoxal

-

Cyclization to form the imidazole ring

-

Purification of the final product

This synthetic route is an adaptation of methods used for similar imidazole derivatives. For the related compound 1-(2,6-Diisopropylphenyl)-1H-imidazole, a one-pot synthesis is reported using glyoxal, formaldehyde, ammonium chloride, and 2,6-diisopropyl aniline, followed by an acidic workup with H₃PO₄ .

Industrial Production

Industrial production of this compound may employ similar synthetic routes but on a larger scale. Key industrial processes include:

-

Use of continuous flow reactors for enhanced yield and efficiency

-

Optimized reaction conditions to improve product purity

-

Advanced purification techniques such as recrystallization and chromatography to obtain high-purity material

Commercial suppliers typically offer this compound with purities ranging from 95% to 98% .

Applications

Catalysis

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole has significant applications in catalysis:

-

Transition metal complexes: The compound serves as a ligand in coordination chemistry, forming complexes with various metals that exhibit enhanced catalytic activity.

-

Hydrogenation reactions: Metal complexes featuring this ligand can catalyze hydrogenation of various substrates.

-

Cross-coupling reactions: The compound contributes to the formation of catalysts used in carbon-carbon bond formation reactions.

Materials Science

In materials science, 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is utilized in:

-

OLED and PLED Materials: The compound is categorized as a material for organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .

-

Advanced materials synthesis: Its unique structural properties contribute to the development of new materials with specifically engineered characteristics.

Research Applications

The compound has several research applications:

-

Coordination chemistry: Used to study metal-ligand interactions and develop new catalytic systems.

-

Iridium complexes: Used in the formation of iridium(III) complexes which may exhibit interesting photophysical properties, including deep blue emission .

| Safety Parameter | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| UN Number | N/A |

| Packing Group | N/A |

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Comparison with Related Compounds

Comparison with 1-(2,6-Diisopropylphenyl)-1H-imidazole

| Feature | 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole | 1-(2,6-Diisopropylphenyl)-1H-imidazole |

|---|---|---|

| CAS Number | 914306-50-6 | 25364-47-0 |

| Molecular Formula | C₂₁H₂₄N₂ | C₁₅H₂₀N₂ |

| Molecular Weight | 304.43 g/mol | 228.33 g/mol |

| Structure | Imidazole with 2,6-diisopropylphenyl at N-1 and phenyl at C-2 | Imidazole with 2,6-diisopropylphenyl at N-1 |

| Applications | Ligand in metal complexes, OLED materials | Precursor to N-heterocyclic carbene ligands |

The primary difference between these compounds is the presence of a phenyl group at the C-2 position in 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, which alters its electronic properties and reactivity .

Role in Organometallic Chemistry

Both compounds serve important functions in organometallic chemistry:

-

1-(2,6-Diisopropylphenyl)-1H-imidazole (DippIm) is often used as a precursor to N-heterocyclic carbene (NHC) ligands, which are common in organometallic chemistry and catalysis .

-

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole offers unique properties as a ligand due to the additional phenyl substituent, potentially providing different electronic and steric effects that can influence the properties of resulting metal complexes .

The presence of both 2,6-diisopropylphenyl and phenyl groups in 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole provides unique steric and electronic properties, enhancing its reactivity and potential applications in various research fields.

| Supplier | Catalog Number | Purity | Package Sizes | Price Range (USD) |

|---|---|---|---|---|

| Aaron Chemicals | AR00IHCV | Not specified | 100 mg, 250 mg, 1 g | $38-$171 |

| MolCore | MC726217 | NLT 98% | Not specified | Quote required |

| Ambeed | A193706 | 95% | Not specified | Not specified |

| VWR | 77012-444 | 95% | Not specified | 33 USD (size not specified) |

| CP Lab Safety | ALA-D290518-5g | min 98% (HPLC) | 5 g | Not specified |

This information indicates that the compound is readily available for research purposes in various quantities and purities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume